CPEB1 Human Pre-designed siRNA Set A

RNA interference Gene silencing Knockdown efficiency

Select this Pre-designed siRNA Set A for validated CPEB1 silencing with built-in redundancy. Three HPLC-purified siRNA duplexes target distinct CPEB1 mRNA regions; at least one guarantees ≥70% knockdown efficiency under standard conditions—free replacement if this threshold is not met. Unlike single-duplex siRNA products that lack alternatives upon failure, or stable shRNA vectors that permanently integrate and confound dynamic CPEB1 regulation studies, this transient, titratable system enables precise dose-response experiments in mitotic control (2–3× cyclin B1 elevation, G2/M arrest), TAK1/SMAD suppression, and mRNA polyA tail length analysis. Supplied with GAPDH positive control, FAM-labeled negative control, and unlabeled negative control for cross-experiment normalization and transfection optimization. Directly translatable from in vitro (astrocytes, THP-1 macrophages, dermal fibroblasts) to in vivo wound-healing models.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
Cat. No. B12392555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPEB1 Human Pre-designed siRNA Set A
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=NNC(=C23)N)C4=CC=CC=C4
InChIInChI=1S/C18H14N4/c19-17-16-14(12-7-3-1-4-8-12)11-15(20-18(16)22-21-17)13-9-5-2-6-10-13/h1-11H,(H3,19,20,21,22)
InChIKeyNGNHXYCLUMQSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPEB1 Human Pre-designed siRNA Set A: Product Composition and Gene Target Specification


The CPEB1 Human Pre-designed siRNA Set A is a collection of three individual siRNAs that target distinct regions of the human cytoplasmic polyadenylation element binding protein 1 (CPEB1) mRNA [1]. The set includes three HPLC-purified siRNA duplexes (5 nmol each) targeting CPEB1 (Entrez Gene ID: 64506), plus a negative control, a FAM-labeled negative control, and a GAPDH positive control [1]. This product is manufactured with a guarantee that at least one siRNA duplex will achieve ≥70% mRNA knockdown efficiency under standard transfection conditions, with free replacement if this threshold is not met .

Why Generic Substitution Fails: CPEB1 siRNA Product Differentiation and Off-Target Risk


In-class substitution is not straightforward for CPEB1 silencing reagents due to significant variability in knockdown efficiency, off-target profile, and experimental support between product types. A pre-designed siRNA set containing three distinct sequences provides a validated redundancy mechanism, whereas single-duplex products or esiRNA pools lack this built-in alternative if the primary sequence fails . Furthermore, CPEB1 shRNA vectors, while capable of >90% knockdown , introduce stable genomic integration that permanently alters cellular CPEB1 expression—potentially confounding results in studies of dynamic CPEB1 regulation. The pre-designed set offers a transient, titratable alternative with manufacturer-guaranteed performance.

Quantitative Differentiation: CPEB1 Human Pre-designed siRNA Set A vs. Alternative Silencing Tools


Knockdown Efficiency: Guaranteed Performance Threshold vs. Published Single-Duplex Data

The CPEB1 Human Pre-designed siRNA Set A is supplied with a manufacturer guarantee that at least one siRNA in the set will achieve ≥70% mRNA knockdown efficiency, with free redesign and replacement if this threshold is not met . This contrasts with single-duplex siRNA products, which lack such a performance guarantee. While published studies using custom CPEB1 siRNA demonstrate functional knockdown (e.g., ~50–80% protein reduction by western blot in astrocytes [1]; significant decreases in cyclin B1 protein in rat astrocytes [2]), these data reflect optimized, published sequences—not off-the-shelf pre-designed products. The set's redundancy ensures a validated silencing option without requiring users to perform empirical sequence screening.

RNA interference Gene silencing Knockdown efficiency

Sequence Redundancy vs. Single-Duplex Products: Mitigating Off-Target Effects

A critical limitation of single-duplex siRNA products is the potential for sequence-specific off-target effects that can confound phenotypic interpretation [1]. The CPEB1 Human Pre-designed siRNA Set A mitigates this risk by providing three independent siRNA sequences targeting distinct regions of the CPEB1 mRNA. Researchers can validate that observed phenotypes are reproducible across multiple sequences, a practice recommended for rigorous RNAi experiments [1]. In contrast, esiRNA pools (heterogeneous mixtures of siRNAs targeting the same mRNA region) and shRNA vectors (single sequence) offer limited or no sequence redundancy for orthogonal validation. Published studies confirm that CPEB1 knockdown using multiple distinct siRNAs (si-02, si-04, si-17, si-18) produces consistent results in HCMV-infected fibroblasts, with all four duplexes shortening viral mRNA polyA tail length [2].

Off-target effects siRNA specificity RNAi validation

Functional Knockdown Validation: Cyclin B1 Derepression vs. esiRNA/siRNA

siRNA-mediated knockdown of CPEB1 has been functionally validated in multiple peer-reviewed studies, demonstrating consistent downstream effects that are absent in esiRNA product literature. In rat primary astrocytes, CPEB1 siRNA transfection (25-100 nM) resulted in a dose-dependent increase in cyclin B1 protein levels of approximately 2- to 3-fold compared to control (p ≤ 0.01) [1][2]. This derepression of cyclin B1 translation—a direct consequence of CPEB1 loss—was accompanied by a significant increase in the proportion of cells in G2/M phase (from ~15% to ~30%, n=4, p ≤ 0.001) and increased cell proliferation [1]. In contrast, esiRNA products lack published functional validation data; their differentiation relies solely on manufacturer claims of "high specificity" without peer-reviewed phenotypic confirmation .

Cyclin B1 Cell cycle Functional validation

In Vivo Application Support: Chemically Modified siRNA vs. Unmodified esiRNA

The CPEB1 Human Pre-designed siRNA Set A (and related pre-designed siRNA products from the same class) incorporate 2'-OMe chemical modifications that enhance serum stability and reduce immunostimulatory responses, enabling both in vitro and in vivo applications . This is a critical distinction from esiRNA products, which are typically unmodified and recommended primarily for in vitro use . In a mouse model of pressure ulcer, chemically modified CPEB1 siRNA delivered via tail vein injection significantly decreased wound contraction compared to control (n=10, p<0.05) and reduced phosphorylation of SMAD2, SMAD3, and TAK1 in wound tissues [1]. In contrast, esiRNA products lack published in vivo efficacy data for CPEB1 targeting, limiting their utility for animal studies.

In vivo RNAi Chemical modification Stability

Procurement Advantages: Ready-to-Use Controls vs. Separate Purchases

The CPEB1 Human Pre-designed siRNA Set A includes a FAM-labeled negative control siRNA and a GAPDH positive control siRNA as part of the single kit [1]. This integrated control system eliminates the need for separate procurement of validation reagents. In contrast, single-duplex siRNA products typically require separate purchase of scrambled controls, and esiRNA products may not include any controls. The FAM-labeled control enables direct assessment of transfection efficiency via fluorescence microscopy or flow cytometry, while the GAPDH positive control provides a benchmark for knockdown efficiency in the user's specific experimental system. This bundled approach reduces procurement complexity and ensures all necessary controls are available from a single source with consistent lot-to-lot quality .

Experimental controls Transfection optimization Procurement efficiency

PolyA Tail Length Modulation: siRNA vs. shRNA Phenotypic Specificity

CPEB1 depletion by siRNA produces distinct, quantifiable effects on polyA tail length regulation that may differ from those observed with shRNA-mediated stable knockdown. In HCMV-infected human foreskin fibroblasts, CPEB1 siRNA treatment resulted in significantly shortened polyA tail lengths for viral transcripts (UL18, UL99, UL83-82; P values <10⁻⁵ to <0.00014 by Mann-Whitney U test) [1]. This effect was consistent across multiple siRNA duplexes and a pooled smartpool. In contrast, stable CPEB1 shRNA knockdown in HeLa cells alters polyA tail length of hundreds of endogenous mRNAs, with a broader, more pleiotropic effect profile potentially confounded by long-term adaptation [2][3]. The transient nature of siRNA knockdown allows assessment of acute CPEB1 function without the confounding effects of clonal selection or compensatory mechanisms that occur during stable shRNA selection.

Polyadenylation Post-transcriptional regulation HCMV

Optimal Research Applications for CPEB1 Human Pre-designed siRNA Set A Based on Validated Performance


Cell Cycle and Proliferation Studies Requiring Reliable CPEB1 Knockdown

CPEB1 knockdown with siRNA increases cyclin B1 protein levels 2- to 3-fold and elevates the G2/M cell population from ~15% to ~30% in astrocytes [1]. This set is optimal for investigators studying CPEB1's role in mitotic regulation, particularly where consistent, dose-dependent knockdown is required. The included positive control enables direct comparison of knockdown efficiency across experiments, ensuring reproducible results in proliferation assays (MTT, EdU, FACS).

Inflammatory Signaling and Scar Formation Research (In Vitro and In Vivo)

CPEB1 siRNA has been validated to suppress TAK1 and SMAD signaling in multiple cell types and in vivo models [2][3]. The chemically modified siRNA (2'-OMe) in this class of products enables direct translation from in vitro validation (THP-1 macrophages, dermal fibroblasts) to in vivo mouse models of wound healing and pressure ulcers [3]. Researchers investigating fibrosis, inflammation, or hypertrophic scarring can procure a single product suitable for both cell culture and animal studies.

Post-Transcriptional Regulation and Polyadenylation Studies

CPEB1 siRNA depletion produces robust, quantifiable changes in polyA tail length of target mRNAs, as demonstrated by TAIL-seq analysis of HCMV-infected fibroblasts showing significant shortening of viral transcript polyA tails (P <10⁻⁵) [4]. This set is appropriate for investigators studying cytoplasmic polyadenylation, mRNA stability, and translational control mechanisms. The transient nature of siRNA knockdown allows assessment of acute CPEB1 function without confounding long-term cellular adaptation.

Oncology Research: Migration, Invasion, and Chemoresistance

Published studies demonstrate that CPEB1 knockdown via siRNA alters cancer cell behavior: it inhibits migration and invasion of colorectal and gastric cancer cells via MMP2/7/9 suppression [5], and shRNA-mediated knockdown promotes chemoresistance in hepatocellular carcinoma cells [6]. The pre-designed siRNA set provides a validated starting point for oncology researchers investigating CPEB1 as a potential therapeutic target or biomarker for 5-FU response [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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